6-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
Description
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-thiochromene 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-8-3-4-9-7(6-8)2-1-5-13(9,11)12/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRZWEGVJJRAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)S(=O)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
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Synthesis of α-Substituted o-(Methylsulfonyl)styrenes (3):
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Thiolation: Treatment of α-substituted o-bromostyrenes (1) with butyllithium generates o-lithiostyrenes, which react with sulfur and methyl iodide to form α-substituted o-(methylsulfanyl)styrenes (2).
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Oxidation: Methyl sulfides (2) are oxidized with m-chloroperbenzoic acid (MCPBA) to yield o-(methylsulfonyl)styrenes (3).
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Cyclization with LDA:
Example Reaction:
For 6-bromo substitution, the starting o-bromostyrene must have bromine at the position corresponding to the 6-position post-cyclization. Cyclization of 3-bromo-α-substituted o-(methylsulfonyl)styrene under LDA conditions (0°C to rt) produces the target compound in moderate yields.
Bromination of Preformed 3,4-Dihydro-2H-1-benzothiopyran-1,1-dioxide
An alternative route involves bromination of the parent sulfone. This method requires precise control to ensure regioselectivity at the 6-position.
Procedure:
-
Synthesis of 3,4-Dihydro-2H-1-benzothiopyran-1,1-dioxide:
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Electrophilic Aromatic Bromination:
Challenges:
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Competing bromination at other positions (e.g., 7-bromo isomer) necessitates careful optimization of reaction conditions.
Oxidation of 6-Bromo-3,4-dihydro-2H-1-benzothiopyran
This two-step approach first synthesizes the sulfide precursor, followed by oxidation to the sulfone.
Steps:
-
Synthesis of 6-Bromo-3,4-dihydro-2H-1-benzothiopyran:
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Oxidation to Sulfone:
Comparative Analysis of Methods
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LDA Cyclization offers direct access to 4-substituted derivatives but requires brominated precursors.
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Electrophilic Bromination is less efficient due to competing isomer formation.
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Sulfide Oxidation ensures high regioselectivity if the sulfide is correctly substituted.
Optimization and Mechanistic Insights
Cyclization Conditions:
Chemical Reactions Analysis
Reduction of Carbonyl Groups
The diketone moiety undergoes reduction to form diol derivatives. This reaction typically employs reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
| Reaction Conditions | Products | Monitoring |
|---|---|---|
| NaBH₄ in ethanol, 0–25°C, 4–6h | 6-Bromo-3,4-dihydro-2H-benzothiopyran-1,1-diol | TLC, NMR |
The reaction proceeds via nucleophilic attack on the carbonyl carbons, yielding a vicinal diol. Steric hindrance from the sulfone group may influence reaction kinetics and selectivity.
Condensation Reactions
The carbonyl groups react with nucleophiles such as amines or alcohols to form imines, hydrazones, or acetals. For example, condensation with primary amines generates Schiff base derivatives.
| Reagents | Conditions | Product Class |
|---|---|---|
| R-NH₂ (e.g., aniline) | Reflux in toluene, 12–24h | Schiff bases |
These reactions are pH-sensitive and often require acid catalysis (e.g., p-toluenesulfonic acid) to drive imine formation. The bromine substituent remains inert under these conditions.
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates nucleophilic substitution at the bromine position. For instance, Suzuki-Miyaura coupling with arylboronic acids replaces bromine with aryl groups .
| Reagents | Conditions | Yield | Product |
|---|---|---|---|
| Arylboronic acid, Pd(PPh₃)₄ | K₂CO₃, DMF/H₂O, 80–100°C, 12h | 73% | 6-Aryl-3,4-dihydro-2H-benzothiopyran-1,1-dione |
This cross-coupling reaction expands the compound’s utility in synthesizing biaryl derivatives for pharmaceutical applications.
Electrophilic Reactions
While the bromine atom deactivates the ring toward electrophilic substitution, directed ortho-metalation strategies enable functionalization. For example, lithiation at the 8-position (ortho to sulfone) followed by quenching with electrophiles like CO₂ or alkyl halides introduces new substituents .
| Reagents | Conditions | Product |
|---|---|---|
| LDA, THF, -78°C; then CO₂ | Quench at -78°C, warm to RT | 8-Carboxy-substituted derivative |
Sulfone Group Reactivity
The sulfone group participates in elimination or nucleophilic displacement reactions under strong basic conditions. For example, treatment with NaOH in polar aprotic solvents can lead to ring-opening or sulfinate salt formation.
| Reagents | Conditions | Product |
|---|---|---|
| NaOH, DMSO, 120°C, 6h | Ring-opened sulfinic acid derivative | Requires further characterization |
Key Reaction Trends
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Solvent Sensitivity : Reactions are optimized in polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and stabilize intermediates .
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Temperature Control : Exothermic reductions and metal-mediated couplings require strict temperature regulation .
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Analytical Validation : Reaction progress is tracked via TLC (Rf values) and NMR (disappearance of carbonyl peaks at δ ~200 ppm in ¹³C NMR).
This compound’s multifunctional reactivity positions it as a versatile intermediate in medicinal chemistry and materials science, particularly for constructing sulfur-containing heterocycles and biaryl systems.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 6-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione exhibit antimicrobial properties. Studies have shown that derivatives of benzothiopyran can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
2. Anti-inflammatory Effects
Benzothiopyran derivatives have been investigated for their anti-inflammatory effects. The presence of the sulfonyl group in 6-bromo-3,4-dihydro-2H-1lambda6-benzothiropyran enhances its activity against inflammation-related pathways, suggesting its utility in treating inflammatory diseases .
3. Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties. Research on related compounds has indicated that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Material Science Applications
1. Organic Electronics
The unique electronic properties of benzothiopyran derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
2. Photocatalysis
The compound's structure allows it to be a potential photocatalyst for various chemical reactions under light irradiation. This application could be significant in environmental remediation and energy conversion processes .
Case Studies
Mechanism of Action
The mechanism of action of 6-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity, while its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzothiopyran-Dione Scaffold
The following analogs share the 3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione core but differ in substituents and stereochemistry:
Table 1: Structural Comparison
Key Comparative Insights
Substituent Effects on Molecular Properties
Halogenation :
- The bromine atom in the primary compound increases molecular weight (~261 g/mol) compared to the chloro analog (230.71 g/mol for 8-chloromethyl derivative) .
- Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions compared to chlorine.
Polar Functional Groups: The 4-hydroxy derivatives (R and S configurations) exhibit lower molecular weights (~198 g/mol) due to replacement of bromine with a hydroxyl group. The OH group introduces hydrogen-bonding capacity, likely improving aqueous solubility .
Steric and Stereochemical Considerations: The 8-chloromethyl derivative’s substituent introduces steric hindrance near the sulfone group, which could affect binding interactions in biological systems .
Research and Data Limitations
- Literature Gaps: No peer-reviewed studies or patents are explicitly cited for the primary compound or its analogs in the provided evidence, highlighting a need for experimental validation of predicted properties (e.g., CCS values) .
- Stereochemical Data : The (4R) and (4S) hydroxy derivatives lack comparative data on enantiomer-specific behaviors .
- Safety and Applications : Safety data sheets (SDS) and application studies are unavailable for most compounds, necessitating caution in handling and further research .
Biological Activity
6-Bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione (CAS Number: 112819-26-8) is a compound with a unique chemical structure that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, summarizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
- Molecular Formula : C9H7BrO3S
- Molecular Weight : 275.12 g/mol
- SMILES : C1CC2=C(C=CC(=C2)Br)S(=O)(=O)C1
- InChIKey : LBRZWEGVJJRAAO-UHFFFAOYSA-N
Biological Activity
Research on the biological activity of this compound is limited but suggests several promising avenues:
Anticancer Activity
One of the most significant areas of research involves the compound's anticancer properties. A study highlighted that derivatives of benzothiopyran compounds exhibited cytotoxic effects against various cancer cell lines. While specific data on this compound is sparse, related compounds have shown:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | NCI-H292 (lung carcinoma) | 1.26 | Induces apoptosis through mitochondrial depolarization and DNA fragmentation |
Although this study does not directly test this compound, it suggests a potential for similar activity due to structural similarities.
The mechanisms by which compounds in this class exert their effects often involve:
- Induction of Apoptosis : Many benzothiopyran derivatives have been shown to promote programmed cell death in cancer cells.
- Genotoxicity : Some studies indicate that these compounds can cause DNA damage in specific cancer cell lines without affecting normal cells significantly .
Case Studies and Research Findings
While direct case studies on this compound are lacking, related research provides insights into its potential applications:
Study on Related Compounds
A comparative analysis of various benzothiopyran derivatives revealed that structural modifications significantly impact biological activity. The presence of bromine and other functional groups can enhance cytotoxicity against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
